molecular formula C8H15NO B1527079 2-Amino-1,1-dicyclopropylethan-1-ol CAS No. 960248-09-3

2-Amino-1,1-dicyclopropylethan-1-ol

Cat. No.: B1527079
CAS No.: 960248-09-3
M. Wt: 141.21 g/mol
InChI Key: FNTGZSVSOXZCJE-UHFFFAOYSA-N
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Description

2-Amino-1,1-dicyclopropylethan-1-ol is an organic compound with the molecular formula C8H15NO. It is characterized by the presence of an amino group (-NH2) attached to a carbon atom that is also bonded to two cyclopropyl groups and a hydroxyl group (-OH). This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,1-dicyclopropylethan-1-ol typically involves the reaction of cyclopropylmethylamine with an appropriate aldehyde or ketone under controlled conditions. One common method is the reductive amination of cyclopropylmethylamine with cyclopropylcarbonyl chloride in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale reductive amination processes. This involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production. The choice of catalysts and solvents is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,1-dicyclopropylethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 2-nitro-1,1-dicyclopropylethan-1-ol.

  • Reduction: The compound can be reduced to form 2-amino-1,1-dicyclopropylethane.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-nitro-1,1-dicyclopropylethan-1-ol

  • Reduction: 2-amino-1,1-dicyclopropylethane

  • Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-Amino-1,1-dicyclopropylethan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Aminoethanol: Similar in structure but lacks the cyclopropyl groups.

  • 2-Aminopropanol: Similar in structure but has a different alkyl chain length.

  • 2-Aminobutanol: Similar in structure but has an additional methylene group.

Uniqueness: 2-Amino-1,1-dicyclopropylethan-1-ol is unique due to the presence of two cyclopropyl groups, which confer distinct chemical and physical properties compared to its similar compounds. These groups can influence the reactivity and stability of the compound, making it suitable for specific applications.

Properties

IUPAC Name

2-amino-1,1-dicyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-5-8(10,6-1-2-6)7-3-4-7/h6-7,10H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTGZSVSOXZCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 0.28 g 1,1-dicyclopropyl-2-dibenzylamino-ethanol (0.00087 mol) in 10 ml methanol was added 0.060 g Pd(OH)2/charcoal (Fluka 7663; 20%) and the mixture was hydrogenated under 8 bar hydrogen pressure at 60° C. for 2 hours. The catalyst was removed by filtration and the mother liquor was concentrated and the residue was purified by chromatography on silicagel with MeCl2/MeOH/NH3 90:10:1 to yield 0.10 g (81% yield) of the title compound as colorless oil. 1H-NMR (CDCl3 300 MHz, δ ppm) 0.28-0.45 (m, 8H); 0.71-0.78 (m, 2H); 2.77 (s, 2H) ppm.
Name
1,1-dicyclopropyl-2-dibenzylamino-ethanol
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Pd(OH)2 charcoal
Quantity
0.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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